2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride
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Overview
Description
2-(1H-1,2,3-Triazol-4-yl)pyridinehydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring fused with a triazole ring, making it a versatile molecule in various chemical and biological applications. This compound is known for its stability and ability to form coordination complexes with metals, which makes it valuable in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride typically involves a “click” reaction, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, producing the triazole ring in a single step. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the initial synthesis via CuAAC.
Organic Solvents: Such as methanol and ethyl acetate, are commonly used in purification and recrystallization processes.
Major Products
The major products formed from these reactions include various substituted triazole derivatives and metal coordination complexes, which have applications in catalysis and materials science .
Scientific Research Applications
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Mechanism of Action
The mechanism by which 2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride exerts its effects is primarily through its ability to form coordination complexes with metals. These complexes can interact with various molecular targets, such as enzymes and DNA, leading to biological effects. For example, its anticancer activity is attributed to the formation of ruthenium complexes that induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A compound with two triazole rings, offering enhanced coordination capabilities.
Uniqueness
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride is unique due to its specific triazole ring position, which provides distinct coordination properties and biological activities compared to other triazole-pyridine compounds. Its ability to form stable metal complexes makes it particularly valuable in catalysis and material science .
Properties
Molecular Formula |
C7H7ClN4 |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c1-2-4-8-6(3-1)7-5-9-11-10-7;/h1-5H,(H,9,10,11);1H |
InChI Key |
ROFHAEFXKMUHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNN=C2.Cl |
Origin of Product |
United States |
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